1-Pyridin-3-ylprop-2-en-1-ol
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Overview
Description
1-Pyridin-3-ylprop-2-en-1-ol is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyridin-3-ylprop-2-en-1-ol can be synthesized through several methods:
Aldol Condensation: This method involves the reaction of pyridine-3-carbaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an aldol intermediate, which undergoes dehydration to yield the desired product.
Grignard Reaction: Another method involves the reaction of pyridine-3-carbaldehyde with a Grignard reagent, such as allylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH levels.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding saturated alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 1-Pyridin-3-ylpropan-1-ol.
Substitution: 3-Nitropyridine derivatives.
Scientific Research Applications
1-Pyridin-3-ylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylprop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound is similar in structure but contains a chlorophenyl group instead of a hydroxyl group.
Pyrazine-substituted prop-2-yn-1-ols: These compounds share the pyridine ring but have different substituents on the alkyne moiety.
Uniqueness
1-Pyridin-3-ylprop-2-en-1-ol is unique due to its combination of an aromatic pyridine ring and an allylic alcohol group. This structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-pyridin-3-ylprop-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,8,10H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIMKOBOBMXBBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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